![molecular formula C13H11N3O6S B12002834 2-[(3,5-Dinitrothiophen-2-yl)amino]-3-phenylpropanoic acid CAS No. 37791-29-0](/img/structure/B12002834.png)
2-[(3,5-Dinitrothiophen-2-yl)amino]-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dinitro-2-thienyl)phenylalanine is a compound with the molecular formula C13H11N3O6S It is a derivative of phenylalanine, an essential amino acid, and contains a thienyl group substituted with two nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dinitro-2-thienyl)phenylalanine typically involves the nitration of a thienyl precursor followed by coupling with phenylalanine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro groups at the 3 and 5 positions of the thienyl ring. The resulting 3,5-dinitro-2-thienyl compound is then reacted with phenylalanine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial Production Methods
Industrial production methods for N-(3,5-dinitro-2-thienyl)phenylalanine would likely involve large-scale nitration and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dinitro-2-thienyl)phenylalanine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thienyl ring can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of dinitro derivatives with higher oxidation states.
Reduction: Formation of N-(3,5-diamino-2-thienyl)phenylalanine.
Substitution: Formation of various substituted thienyl derivatives depending on the substituent introduced.
Scientific Research Applications
N-(3,5-dinitro-2-thienyl)phenylalanine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N-(3,5-dinitro-2-thienyl)phenylalanine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the oxidative state of the compound and affecting its biological activity. The thienyl ring can interact with hydrophobic pockets in proteins, influencing binding affinity and specificity. These interactions can modulate various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-thienyl)phenylalanine: Lacks the nitro groups, resulting in different chemical reactivity and biological activity.
N-(3,5-dinitro-2-furyl)phenylalanine: Contains a furan ring instead of a thienyl ring, leading to variations in electronic properties and reactivity.
N-(3,5-dinitro-2-pyridyl)phenylalanine: Contains a pyridine ring, which can affect its basicity and interactions with biological targets.
Uniqueness
N-(3,5-dinitro-2-thienyl)phenylalanine is unique due to the presence of both nitro groups and a thienyl ring, which confer distinct electronic and steric properties. These features make it a valuable compound for studying structure-activity relationships and developing new materials and therapeutics .
Properties
CAS No. |
37791-29-0 |
---|---|
Molecular Formula |
C13H11N3O6S |
Molecular Weight |
337.31 g/mol |
IUPAC Name |
2-[(3,5-dinitrothiophen-2-yl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C13H11N3O6S/c17-13(18)9(6-8-4-2-1-3-5-8)14-12-10(15(19)20)7-11(23-12)16(21)22/h1-5,7,9,14H,6H2,(H,17,18) |
InChI Key |
JQDKTSWFZUFLCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.